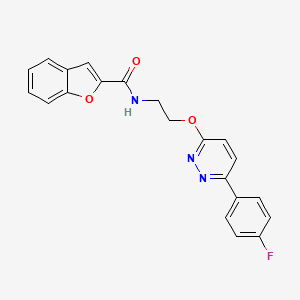

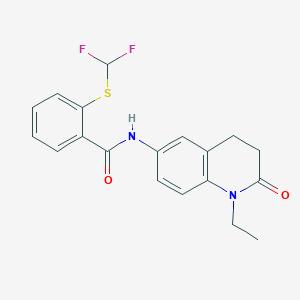

![molecular formula C21H21N5O4 B2970704 benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-74-6](/img/structure/B2970704.png)

benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, an allyl group, and a purine derivative. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a methylene bridge . The allyl group is a substituent with the structural formula −CH2−HC=CH2, consisting of a methylene bridge attached to a vinyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The allyl group, for instance, is known to form a conjugated π electron system, which can result in a stable cation .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing allyl groups are known to undergo allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interaction of its functional groups. For instance, compounds containing allyl groups are known to be more reactive due to the weakened C−H bonds .Scientific Research Applications

Synthesis and Catalytic Properties

Research into imidazolium-bridged cyclodextrin dimers, including compounds related to the specified chemical structure, highlights their utility in catalyzing the hydrolytic cleavage of p-nitrophenyl alkanoates. These studies demonstrate the compounds' dimensional recognition ability and substrate selectivity, providing insights into their potential applications in synthetic organic chemistry and enzyme mimicry (Luo et al., 2010).

Antimicrobial Activity

Another study focuses on the synthesis of 2-(chromon-3-yl)imidazole derivatives, including structures akin to the specified chemical compound, and evaluates their potential as antimicrobial agents. The research reveals significant inhibitory activity against various pathogenic bacterial and fungal strains, suggesting the compound's relevance in developing new antimicrobial agents (Sharma et al., 2017).

Local Anesthetic Agents

A study on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, related to the chemical structure , explores their application as local anesthetic agents. This research compares their efficacy to lidocaine, indicating the compound's potential in medical applications, particularly in anesthesia (Ran et al., 2015).

A3 Adenosine Receptor Antagonism

Investigations into 2-heterocyclyl-imidazo[2,1-i]purin-5-one derivatives, closely related to the given chemical structure, highlight their role as potent and selective antagonists of the human A3 adenosine receptor. Such studies are crucial for the development of therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and cancer (Baraldi et al., 2011).

Mechanism of Action

properties

IUPAC Name |

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h4-9,11H,1,10,12-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOPORGZRRCKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

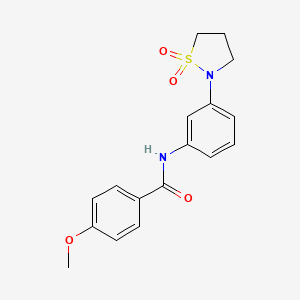

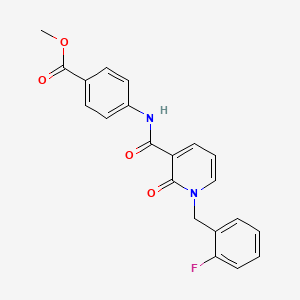

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

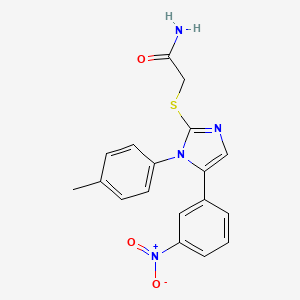

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

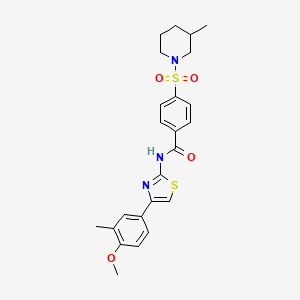

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)

![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)

![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)